Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a 3,4-dichlorophenyl substituent at the 4-position and a benzyl ester group at the 5-position of the tetrahydropyrimidine ring.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-16(18(24)26-10-12-5-3-2-4-6-12)17(23-19(25)22-11)13-7-8-14(20)15(21)9-13/h2-9,17H,10H2,1H3,(H2,22,23,25) |
InChI Key |
VYYZCLFKIMETMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the tetrahydropyrimidine ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the following molecular characteristics:
- Molecular Formula : C19H16Cl2N2O3
- Molecular Weight : 391.2 g/mol
- IUPAC Name : this compound
- CAS Number : 300689-92-3
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that tetrahydropyrimidine derivatives exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer proliferation pathways. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial activities. The presence of the dichlorophenyl group may enhance the compound's ability to interact with microbial membranes or metabolic pathways .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For instance, derivatives of tetrahydropyrimidines have been studied for their ability to inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases such as Alzheimer's disease .
- Pharmacological Studies : In vitro studies have demonstrated that this compound can exhibit significant biological activity against various cell lines. Its mechanism of action is likely related to its ability to modulate key signaling pathways involved in cell proliferation and survival .
- Case Studies : Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For example:
Potential Therapeutic Uses
- Cancer Treatment : Given its structural properties and biological activity, this compound is being explored as a candidate for developing new anticancer therapies.
- Neuroprotective Agents : Due to its potential as an acetylcholinesterase inhibitor, this compound may also be useful in treating neurodegenerative diseases by enhancing cholinergic signaling in the brain .
Mechanism of Action
The mechanism of action of Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The pathways involved may include the modulation of signal transduction processes and the inhibition of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound differs from its analogs primarily in the substitution pattern of the aryl group at the 4-position and the ester moiety at the 5-position. Key comparisons include:
Table 1: Substituent Variations in Selected DHPM Derivatives
*Calculated based on molecular formula C₁₉H₁₆Cl₂N₂O₃.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group (target) introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in EDMT . This difference likely alters electronic properties, such as frontier molecular orbital (FMO) energies, impacting reactivity and binding interactions.
Thymidine Phosphorylase (TP) Inhibition
TP inhibition is a key mechanism for antitumor activity in DHPMs. Selected IC₅₀ values from analogs:
Table 2: TP Inhibitory Activity of DHPM Derivatives
Key Observations :
- Chlorinated derivatives (e.g., 3-chloro-4-hydroxyphenyl) show moderate TP inhibition (IC₅₀ ~300 µM), while methoxy-substituted analogs exhibit lower potency .
- The target compound’s dichlorophenyl group may enhance TP binding compared to methoxy substituents due to stronger electron-withdrawing effects and hydrophobic interactions.
Physicochemical and Spectral Properties
Melting Points and Spectral Data:
- Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Melting point = 249–251°C; IR peaks at 1740 cm⁻¹ (ester C=O) and 1698 cm⁻¹ (pyrimidine C=O) .
- EDMT : DFT calculations (B3LYP/6-311++G(d,p)) show a planar pyrimidine ring and intramolecular hydrogen bonding stabilizing the structure .
Predicted Properties for Target Compound :
- Higher melting point than EDMT (due to increased molecular symmetry and Cl···Cl interactions).
- IR spectra similar to analogs, with ester and pyrimidine carbonyl stretches near 1740 and 1700 cm⁻¹, respectively.
Biological Activity
Benzyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300689-92-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C19H16Cl2N2O3
- Molecular Weight : 391.25 g/mol
- Structural Characteristics : The compound features a tetrahydropyrimidine core with dichlorophenyl and benzyl substituents, which are crucial for its biological activity.
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural properties:
- Antitumor Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the dichlorophenyl group has been associated with enhanced cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, similar to other tetrahydropyrimidine derivatives. This inhibition can lead to altered cellular functions and apoptosis in cancer cells .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of benzyl derivatives in inhibiting tumor growth demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found a dose-dependent response indicating potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial effects of various benzyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
